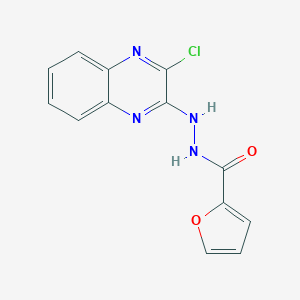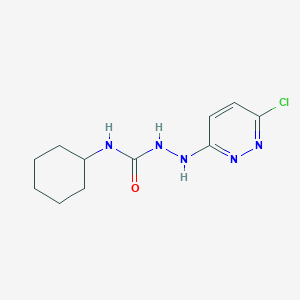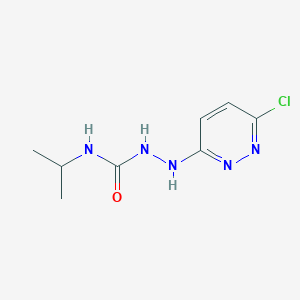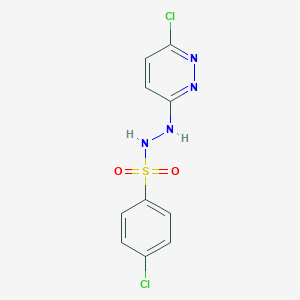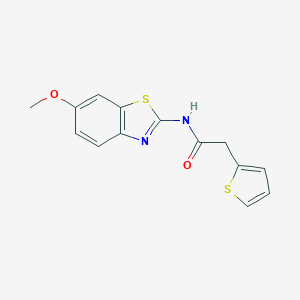
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide, also known as MBTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which reduces inflammation. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, which leads to cell death. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from oxidative stress, which prevents neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its potential applications in biomedical research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which makes it a potential candidate for the treatment of various diseases. However, one limitation of using N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide. One direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another direction is to investigate its potential as an anti-cancer agent and its mechanism of action in inducing apoptosis in cancer cells. Furthermore, future studies could investigate the neuroprotective properties of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with 2-bromoacetophenone, followed by the reaction with 2-amino-6-methoxybenzothiazole. The final product is obtained through the purification of the crude product by recrystallization.
Aplicaciones Científicas De Investigación
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to have potential applications in biomedical research. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to inhibit the expression of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been shown to protect neurons from damage caused by oxidative stress, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C14H12N2O2S2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-9-4-5-11-12(7-9)20-14(15-11)16-13(17)8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H,15,16,17) |
Clave InChI |
ILFYFBFIOFFNPK-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



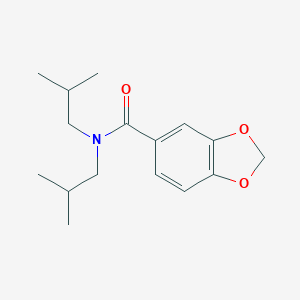
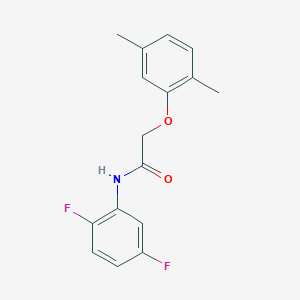
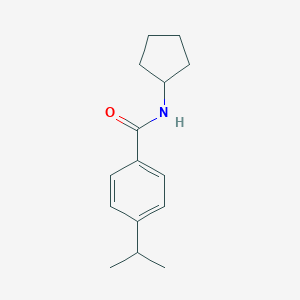
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)
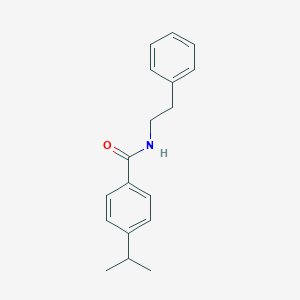
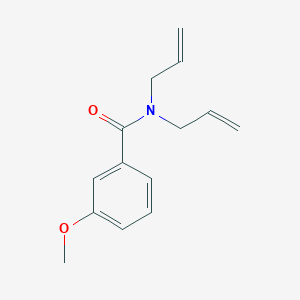
![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
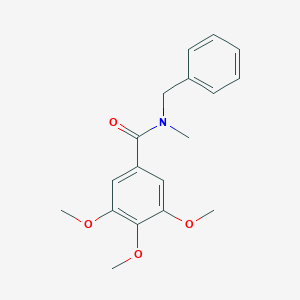
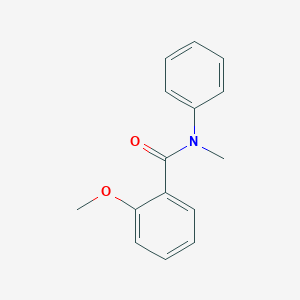
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
